N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-sulfamoylbenzamide
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Overview
Description
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-sulfamoylbenzamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. This compound features a unique structure that combines a cyclopropylpyrimidine moiety with a sulfamoylbenzamide group, making it a subject of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-sulfamoylbenzamide typically involves multiple steps, starting with the preparation of the cyclopropylpyrimidine intermediate. This intermediate is then reacted with a benzamide derivative under specific conditions to form the final compound. Common reagents used in these reactions include cyclopropylamine, pyrimidine derivatives, and benzoyl chloride. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings to achieve the desired quality of the compound .
Chemical Reactions Analysis
Types of Reactions
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-sulfamoylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride; conditionsanhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; conditionssolvents like dichloromethane or ethanol, catalysts like triethylamine.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-sulfamoylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.
Mechanism of Action
The mechanism of action of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-sulfamoylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved in its mechanism of action include the inhibition of enzyme activity, modulation of signal transduction pathways, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
- N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-phenoxyacetamide
- N-((6-cyclopropylpyrimidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide
Uniqueness
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-sulfamoylbenzamide stands out due to its unique combination of a cyclopropylpyrimidine moiety and a sulfamoylbenzamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to inhibit specific enzymes and modulate biological pathways further enhances its potential as a therapeutic agent.
Properties
IUPAC Name |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-sulfamoylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c16-23(21,22)13-5-3-11(4-6-13)15(20)17-8-12-7-14(10-1-2-10)19-9-18-12/h3-7,9-10H,1-2,8H2,(H,17,20)(H2,16,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLKQMGQIFDBLCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=NC(=C2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.